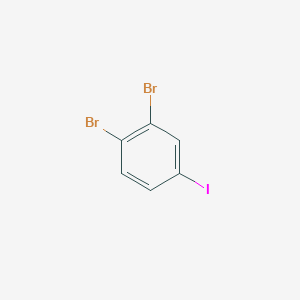

1,2-Dibromo-4-iodobenzene

Descripción

Significance of Halogenated Aromatic Scaffolds in Modern Chemical Science

Halogenated aromatic scaffolds are integral to numerous sectors of chemical science. In medicinal chemistry, the incorporation of halogens into a drug candidate can significantly modulate its pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. wikipedia.orgmdpi.com This has led to the development of numerous halogen-containing pharmaceuticals. In materials science, the introduction of halogens into aromatic systems can enhance the thermal stability and influence the electronic properties of polymers and organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). chemicalbook.comrsc.orgmdpi.com Furthermore, in agrochemical research, halogenated arenes are key components in a wide array of pesticides and herbicides. The ability to selectively functionalize these scaffolds through cross-coupling reactions is a testament to their synthetic utility. chemicalbook.comchemimpex.com

Positioning of 1,2-Dibromo-4-iodobenzene within Contemporary Organic and Materials Research

Within the vast family of polyhalogenated arenes, this compound has emerged as a particularly valuable and versatile building block. chemicalbook.comchemimpex.com Its unique arrangement of three halogen atoms—two adjacent bromine atoms and a para-iodine atom—offers a rich platform for sequential and site-selective chemical modifications. The distinct reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are the cornerstone of its utility.

This compound serves as a key intermediate in the synthesis of complex heterocyclic structures, such as phenanthridines and their derivatives, which are scaffolds of interest in medicinal chemistry due to their potential biological activities. acs.org For instance, research has demonstrated the synthesis of pyrrolo[1,2-f]phenanthridines through a palladium-catalyzed annulative π-extension reaction of 1-arylpyrroles with 1,2-dihalobenzenes, a transformation for which this compound is a suitable substrate. researchgate.net

In the realm of materials science, the strategic functionalization of this compound and related compounds is crucial for creating novel organic materials. For example, derivatives of similar bromo-iodoarenes are employed in the synthesis of host materials for OLEDs, where precise molecular design is paramount for achieving high efficiency and stability. rsc.orgmdpi.com The ability to introduce different substituents at specific positions on the benzene (B151609) ring allows for the fine-tuning of the material's electronic and photophysical properties.

Strategic Overview of Key Research Areas and Methodological Approaches for this compound

The primary research focus for this compound revolves around its application in palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of its halogen substituents. The generally accepted order of reactivity for carbon-halogen bond activation in these reactions is C-I > C-Br > C-Cl. wikipedia.orgnrochemistry.com This predictable chemoselectivity allows for the stepwise functionalization of the molecule.

Key Research Areas:

Sequential Cross-Coupling Reactions: A major area of investigation is the development of one-pot, sequential cross-coupling reactions. This involves an initial reaction at the more reactive C-I bond, followed by a subsequent coupling at one or both of the C-Br bonds. This strategy provides a highly efficient route to unsymmetrically substituted aromatic compounds.

Synthesis of Complex Heterocycles: As mentioned, this compound is an ideal precursor for the synthesis of fused heterocyclic systems. Research in this area focuses on developing novel catalytic systems and reaction conditions to achieve high yields and selectivity in these multi-step transformations.

Development of Novel Organic Materials: The compound is utilized in the synthesis of new materials for organic electronics, such as OLEDs and organic photovoltaics. Research here is directed towards creating molecules with tailored electronic and physical properties by selectively introducing different functional groups onto the this compound scaffold.

Methodological Approaches:

The primary methodological tools for exploiting the reactivity of this compound are various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between this compound and organoboron compounds. By carefully selecting the catalyst, ligands, and reaction conditions, the C-I bond can be selectively coupled, leaving the C-Br bonds intact for further functionalization. researchgate.netoiccpress.comresearchgate.net

Sonogashira Coupling: This method is employed to form carbon-carbon bonds between this compound and terminal alkynes. The higher reactivity of the C-I bond allows for selective alkynylation at the 4-position. wikipedia.orgmdpi.comnrochemistry.com Studies on related dihalobenzenes have shown that with appropriate catalysts, such as those based on palladium, site-selective coupling can be achieved. researchgate.net

Heck-Mizoroki Coupling: This reaction facilitates the coupling of this compound with alkenes. Again, the C-I bond is expected to react preferentially, allowing for the introduction of a vinyl group at the 4-position.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds. The chemoselectivity allows for the introduction of an amine substituent at the iodine-bearing position first.

The choice of palladium catalyst and ligands is critical in controlling the selectivity and efficiency of these reactions. Ligands such as phosphines (e.g., PPh₃, PCy₃) and N-heterocyclic carbenes (NHCs) play a crucial role in modulating the reactivity of the palladium center.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 909072-74-8 |

| Molecular Formula | C₆H₃Br₂I |

| Molecular Weight | 361.80 g/mol |

| Appearance | White to yellow to orange powder or crystal |

| Melting Point | 57-63 °C |

| Boiling Point | 306.0 ± 27.0 °C (Predicted) |

| Density | 2.514 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in chloroform (B151607) and methanol |

Data sourced from chemicalbook.comchemimpex.comchemicalbook.comtcichemicals.comguidechem.comusbio.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromo-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOPLIDJHUQNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909072-74-8 | |

| Record name | 1,2-Dibromo-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Dibromo 4 Iodobenzene and Its Functional Derivatives

Classical and Contemporary Approaches to Aryl Polyhalogenation

The synthesis of polyhalogenated aromatic compounds like 1,2-dibromo-4-iodobenzene is a cornerstone of modern organic synthesis, providing versatile building blocks for a wide array of complex molecules. chemimpex.com These compounds are particularly valuable in the construction of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The strategic placement of different halogen atoms on the benzene (B151609) ring allows for selective functionalization, a key advantage in multistep synthetic sequences. chemimpex.com

Regioselective Electrophilic Aromatic Substitution for Halogenated Benzene Construction

Electrophilic aromatic substitution (EAS) stands as a fundamental method for the introduction of halogen atoms onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring. nih.govlibretexts.org Activating groups, which are typically electron-donating, direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, which are electron-withdrawing, direct incoming electrophiles to the meta position. libretexts.org

In the context of synthesizing this compound, a plausible route could involve the sequential halogenation of a substituted benzene. For instance, starting with a bromine substituent, which is an ortho, para-director, subsequent bromination would yield a mixture of ortho- and para-dibromobenzene. The introduction of iodine would then be directed by the two existing bromine atoms. The development of highly regioselective bromination methods, such as those using N-bromosuccinimide (NBS) catalyzed by mandelic acid under aqueous conditions, allows for precise control over the position of bromination. organic-chemistry.org

Halogen-Exchange Reactions for Selective Halogen Incorporation

Halogen-exchange reactions, particularly the Finkelstein reaction, offer a powerful strategy for the selective introduction of iodine into an aryl ring. manac-inc.co.jp This reaction typically involves the treatment of an aryl bromide or chloride with an iodide salt, often in the presence of a catalyst. manac-inc.co.jp The success of this exchange is influenced by the electronic nature of the substituents on the aromatic ring. manac-inc.co.jp Electron-withdrawing groups in the ortho or para position facilitate the reaction. manac-inc.co.jp

For a substrate like 1,2-dibromobenzene, a halogen-exchange reaction could potentially replace one of the bromine atoms with iodine. However, the reactivity of aryl bromides in such exchanges can be sluggish. manac-inc.co.jp More efficient methods have been developed using copper(I) iodide and a ligand like (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamine, which can convert a variety of aryl bromides to their corresponding iodides in high yields. nih.govfrontiersin.org Nickel-catalyzed halogen exchange reactions have also emerged as a viable alternative. nih.govfrontiersin.org

Diazotization-Based Routes for Aryl Halide Synthesis

Diazotization of aromatic amines provides a classic and versatile route to aryl halides. This process involves the conversion of an amino group to a diazonium salt, which can then be displaced by a halide. For the synthesis of iodoarenes, the Sandmeyer reaction, or a variation thereof, is commonly employed where the diazonium salt is treated with an iodide source, such as potassium iodide.

To synthesize this compound via this method, one would start with 4-amino-1,2-dibromobenzene. Diazotization of this precursor followed by treatment with an iodide salt would yield the target compound. Modern protocols for diazotization-iodination have been developed using acidic ionic liquids, which offer a milder and more efficient alternative to traditional methods that use strong inorganic acids.

Convergent and Divergent Synthetic Strategies Utilizing this compound as a Key Intermediate

The distinct reactivity of the three halogen atoms in this compound makes it an exceptionally useful intermediate for both convergent and divergent synthetic strategies. The carbon-iodine bond is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bonds. This reactivity difference allows for sequential and site-selective functionalization. wikipedia.orgmdpi.com

Catalytic Cross-Coupling Methodologies with this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net this compound is an ideal substrate for these reactions due to its trifunctional nature. chemimpex.com

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille Couplings)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. tcichemicals.com The reaction of this compound with a boronic acid under Suzuki-Miyaura conditions would be expected to occur preferentially at the C-I bond. mdpi.commdpi.com Studies on similar dihalobenzenes have shown that the reactivity towards oxidative addition is greater for iodine than for bromine, allowing for selective mono-coupling at the iodo-position. mdpi.comresearchgate.net By carefully controlling reaction conditions such as temperature, it is possible to favor the mono-coupled product. mdpi.commdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction with this compound would proceed with high selectivity at the C-I bond. wikipedia.org This allows for the synthesis of 1,2-dibromo-4-(alkynyl)benzene derivatives, which can then undergo further coupling reactions at the C-Br positions.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. acs.org The reactivity trend of C-I > C-Br > C-Cl is also observed in the Heck reaction. acs.org Therefore, reacting this compound with an alkene under Heck conditions would lead to the selective formation of a 1,2-dibromo-4-(alkenyl)benzene. Recent developments have shown that mechanocatalysis can achieve high chemoselectivity for C-I bond activation in mixed halogenated substrates. rsc.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. ikm.org.my This reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca When this compound is subjected to Stille coupling conditions, the reaction will occur selectively at the C-I bond, leaving the two C-Br bonds intact for subsequent transformations. rsc.orgsci-hub.se This has been demonstrated in one-pot stannylation/Stille reaction sequences. sci-hub.se

Table of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Coupling Reaction | Reagent | Expected Product (Initial Coupling) | Key Features |

| Suzuki-Miyaura | R-B(OH)₂ | 1,2-Dibromo-4-R-benzene | Selective C-I bond activation. mdpi.commdpi.com |

| Sonogashira | R-C≡CH | 1,2-Dibromo-4-(R-ethynyl)benzene | Highly selective for the C-I bond. wikipedia.org |

| Heck | Alkene | 1,2-Dibromo-4-(alkenyl)benzene | C-I bond reacts preferentially. acs.orgrsc.org |

| Stille | R-Sn(Bu)₃ | 1,2-Dibromo-4-R-benzene | Selective coupling at the iodo position. rsc.orgsci-hub.se |

Copper-Mediated Cross-Coupling Reactions Involving this compound

Copper-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples detailing copper-mediated reactions with this compound are not extensively documented in the provided results, the principles of these reactions with similar haloarenes are well-established. The Ullmann reaction, for instance, involves the copper-promoted coupling of two aryl halides to form a biaryl. acs.org

Generally, in copper-mediated cross-coupling reactions, an organocopper reagent reacts with an organic halide. For a substrate like this compound, the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bonds would likely dominate the reaction. This selective reactivity is a key feature in designing synthetic pathways.

The following table illustrates the general conditions for copper-mediated N-arylation of amines with aryl iodides, which can be extrapolated to reactions with this compound.

Table 1: Optimized Reaction Conditions for Copper-Mediated Arylation of Amines with Aryl Iodides acs.org

| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 3 | Dipivaloylmethane | Cs₂CO₃ | Toluene | 110 | Excellent |

| 9 | BINOL | K₃PO₄ | Toluene | Room Temp | Excellent |

Data sourced from a study on copper-mediated coupling reactions. acs.org

Transition Metal-Catalyzed Carbon-Heteroatom Bond Formation (e.g., P-C Coupling, C-Se, C-N)

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of bonds between carbon and heteroatoms such as phosphorus, selenium, and nitrogen. nih.govnih.gov These reactions are crucial for synthesizing a wide array of functionalized organic molecules. nih.gov

Phosphorus-Carbon (P-C) Coupling:

The Hirao reaction is a key method for forming P-C bonds, typically involving the palladium-catalyzed coupling of a secondary phosphine (B1218219) oxide or a dialkyl phosphite (B83602) with an aryl halide. mdpi.com Studies on bromo-iodobenzenes have shown that the reactivity of the C-I bond is significantly higher than the C-Br bond, allowing for selective phosphonylation at the iodine-bearing carbon. mdpi.comresearchgate.net Microwave-assisted, ligand-free conditions have been developed to improve the efficiency and environmental friendliness of these reactions. mdpi.com

Table 2: Palladium-Catalyzed P-C Coupling of 1-Bromo-4-iodobenzene with P-Reagents mdpi.comresearchgate.net

| P-Reagent | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Diphenylphosphine oxide | Pd(PPh₃)₄ | NEt₃ | Toluene | 110 | 4-Bromophenyl-diphenylphosphine oxide | 85 |

| Diethyl phosphite | Pd(OAc)₂/dppf | NEt₃/KOAc | THF | 68 | Diethyl (4-bromophenyl)phosphonate | 48 |

This data demonstrates the selective reaction at the iodo-position. mdpi.comresearchgate.net

Carbon-Selenium (C-Se) Bond Formation:

Organoselenium compounds are important in organic synthesis and have various biological activities. mdpi.com Metal-free methods for C-Se bond formation have been developed, for instance, using phenyliodine(III) diacetate (PIDA) to mediate the phenylselenation of certain heterocyclic compounds. mdpi.com While direct examples with this compound are not provided, the principles of activating a C-H or C-X bond for coupling with a selenium reagent are applicable.

Carbon-Nitrogen (C-N) Bond Formation:

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for synthesizing arylamines from aryl halides. researchgate.netacs.org These reactions are tolerant of a wide range of functional groups. In the case of this compound, the reaction would be expected to occur selectively at the C-I bond. acs.org The sequential coupling of two different amines with a dihaloarene can lead to mixed N,N'-diaryl-o-phenylenediamines. researchgate.net

Design and Execution of Selective Functionalization Pathways on this compound

The distinct reactivity of the three halogen atoms on this compound provides a platform for designing selective functionalization pathways. The general order of reactivity for halogen atoms in cross-coupling reactions is I > Br > Cl > F. This hierarchy allows for stepwise modifications of the aromatic ring.

For instance, a Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, would selectively occur at the C-I bond of this compound. researchgate.net Subsequent reactions could then target the C-Br bonds under more forcing conditions or with different catalytic systems. This stepwise approach enables the synthesis of multifunctionalized aromatic compounds.

A study on 1-bromo-2-iodobenzene (B155775) demonstrated that selective iodine-lithium exchange followed by elimination generates a benzyne (B1209423) intermediate, which can be trapped in a [2+4] cycloaddition reaction. mdpi.com This highlights the potential for selective transformations based on the different reactivities of the halogens.

Chemo- and Regioselective Transformations of this compound

Chemo- and regioselectivity are crucial in the synthesis of complex molecules from polyhalogenated substrates like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, the primary chemoselective transformation involves the selective reaction at the C-I bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition in transition metal-catalyzed reactions. mdpi.com

Regioselectivity pertains to the preferential formation of one constitutional isomer over another. For this compound, reactions will overwhelmingly occur at the 4-position (the iodo-substituted carbon). For dissymmetrical benzyne precursors derived from functionalized 1,2-dibromobenzenes, the regioselectivity of subsequent cross-coupling reactions is influenced by electronic effects, steric hindrance, and reaction temperature. researchgate.net

An example of high regioselectivity is observed in the Suzuki-Miyaura cross-coupling reactions of 5-substituted 1,2,3-triiodobenzenes, where the reaction initiates exclusively at the least sterically-hindered position. researchgate.net A similar principle would apply to this compound, where the iodine at the 4-position is sterically more accessible than the bromines at the 1 and 2 positions.

Mechanistic Investigations and Reactivity Profiling of 1,2 Dibromo 4 Iodobenzene

Fundamental Studies on Carbon-Halogen Bond Activation in 1,2-Dibromo-4-iodobenzene

The activation of carbon-halogen (C-X) bonds in aryl halides is a critical step in many synthetic transformations. In this compound, the presence of three C-X bonds with different halogens (iodine and bromine) presents a unique case for studying the principles of bond activation. The reactivity of these bonds is central to the compound's use in building more complex molecular structures. chemimpex.com

Homolytic Cleavage Dynamics of Aryl C-I and C-Br Bonds

Homolytic cleavage involves the breaking of a chemical bond where each resulting fragment retains one of the originally bonded electrons, leading to the formation of radicals. chemistrysteps.comwikipedia.org The energy required for this process is known as the bond dissociation energy (BDE), which is a measure of bond strength. wikipedia.orglibretexts.org In this compound, the C-I and C-Br bonds exhibit different BDEs, influencing their susceptibility to homolytic cleavage.

Generally, the C-I bond is weaker than the C-Br bond. This difference in bond strength dictates that under conditions promoting radical formation, such as high temperatures or photochemical irradiation, the C-I bond is more likely to break first. researchgate.net Studies on similar polyhalogenated benzenes have shown that C-I bonds can dissociate at temperatures as low as room temperature to 80°C on certain metal surfaces. researchgate.net This selective cleavage allows for stepwise reactions where the iodine atom is replaced first, followed by reactions at the bromine positions. This principle is fundamental in designing controlled, multi-step syntheses.

Table 1: General Bond Dissociation Energies (BDEs) for Aryl Halides

| Bond | Typical BDE (kJ/mol) |

| C-I | ~280-300 |

| C-Br | ~330-350 |

| C-Cl | ~390-410 |

| C-F | ~490-510 |

Note: These are approximate values and can vary based on the specific molecular structure and environment.

Heterolytic Activation Mechanisms in Catalyzed Processes

Heterolytic cleavage involves the breaking of a bond where one fragment retains both electrons, resulting in the formation of ions—a cation and an anion. chemistrysteps.com In the context of this compound, this type of cleavage is most often observed in catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions.

The mechanism typically begins with the oxidative addition of the aryl halide to a low-valent transition metal catalyst, such as a Pd(0) complex. researchgate.net The greater reactivity of the C-I bond compared to the C-Br bond is a key factor in these processes. This allows for selective activation of the C-I bond, enabling the initial coupling reaction to occur at the iodine-substituted position. Following the first coupling, the C-Br bonds can then be activated under different reaction conditions or with a different catalytic system, providing a pathway to construct complex, multi-substituted aromatic compounds. chemimpex.comresearchgate.net

Influence of Halogen Substituent Identity and Position on Aromatic Reactivity

The identity and position of halogen substituents on an aromatic ring significantly influence its reactivity. In this compound, the interplay between the two bromine atoms and the one iodine atom creates a distinct reactivity profile.

The iodine atom, being the most reactive, is the primary site for many transformations, including cross-coupling reactions. chemimpex.com The bromine atoms are less reactive but can participate in subsequent reactions. The ortho-dibromo arrangement can lead to the formation of benzyne (B1209423) intermediates under certain conditions, a highly reactive species used in various organic transformations. researchgate.net The relative positions of the halogens also create steric and electronic effects that can direct the regioselectivity of incoming reagents. researchgate.net For example, the presence of bulky bromine atoms ortho to each other can sterically hinder reactions at those positions. researchgate.net

Elucidation of Reaction Intermediates and Transition State Structures in this compound Transformations

Understanding the transient species formed during a chemical reaction is key to controlling its outcome. For this compound, various intermediates and transition states have been proposed and studied, often through computational chemistry.

In palladium-catalyzed cross-coupling reactions, the key intermediate is an organopalladium species formed after the oxidative addition of the C-I bond to the palladium catalyst. researchgate.net Transition state structures for this step involve the interaction of the aryl halide with the metal center, with the C-I bond elongating as the new C-Pd and Pd-I bonds form. researchgate.net

In reactions involving the formation of benzynes from the ortho-dibromo moiety, a common pathway involves metal-halogen exchange followed by elimination. researchgate.net This proceeds through an aryllithium or arylmagnesium intermediate. researchgate.net The transition state for the elimination step involves the departure of a bromide ion.

Non-Covalent Interactions and Their Role in the Chemistry of this compound (e.g., Halogen Bonding)

Non-covalent interactions, while weaker than covalent bonds, play a crucial role in determining the structure and reactivity of molecules. libretexts.org For halogenated compounds like this compound, halogen bonding is a particularly important non-covalent interaction. uchile.clresearchgate.net

Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. wiley-vch.deacs.org The strength of this interaction generally follows the trend I > Br > Cl > F. acs.org In the solid state, this compound can exhibit C-I···Br and C-Br···Br interactions, which influence its crystal packing. uchile.clresearchgate.net These interactions can also play a role in solution, pre-organizing molecules for a reaction and influencing selectivity. For instance, the ability of the iodine and bromine atoms to act as halogen bond donors can affect how the molecule interacts with solvents, reagents, and catalysts. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dibromo 4 Iodobenzene Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including halogenated benzenes like 1,2-dibromo-4-iodobenzene. libretexts.orgmsu.edu By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The three non-equivalent protons on the benzene (B151609) ring will each produce a distinct signal. The chemical shift of each proton is influenced by the electron-withdrawing effects of the adjacent halogen atoms. Protons closer to the electronegative bromine and iodine atoms will be deshielded and resonate at a higher frequency (downfield). pearson.com

The coupling between adjacent protons (spin-spin splitting) provides crucial information about their relative positions. libretexts.org The proton at position 3 will be split by the proton at position 5, and the proton at position 5 will be split by the protons at positions 3 and 6. The proton at position 6 will be split by the proton at position 5. The magnitude of the coupling constant (J-value) can help to distinguish between ortho, meta, and para relationships.

In ¹³C NMR spectroscopy, the number of signals corresponds to the number of unique carbon environments. For this compound, six distinct signals are expected in the aromatic region, one for each carbon atom, due to the lack of symmetry. The chemical shifts of the carbon atoms are also influenced by the attached halogens, with carbons bonded to bromine or iodine appearing at characteristic chemical shifts.

The differentiation of isomers is a key application of NMR. pearson.com For example, distinguishing between this compound and its isomers, such as 1,3-dibromo-2-iodobenzene (B1587508) or 1,4-dibromo-2-iodobenzene, is straightforward using NMR. Each isomer will exhibit a unique set of chemical shifts and splitting patterns in its ¹H and ¹³C NMR spectra due to the different substitution patterns on the benzene ring. msu.edupearson.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-3 | ~7.8 | Doublet | J(H3-H5) ≈ 2 |

| H-5 | ~7.5 | Doublet of Doublets | J(H5-H3) ≈ 2, J(H5-H6) ≈ 8 |

| H-6 | ~7.2 | Doublet | J(H6-H5) ≈ 8 |

Note: These are approximate values and can vary based on the solvent and spectrometer frequency.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis of this compound Products

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. acdlabs.com For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight of 361.80 g/mol . chemscene.com

A characteristic feature in the mass spectrum of bromine-containing compounds is the isotopic pattern. libretexts.org Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a compound with two bromine atoms, like this compound, will exhibit a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion and any bromine-containing fragments. The relative intensities of these peaks will follow a 1:2:1 ratio.

Fragmentation analysis provides valuable structural information. gbiosciences.com When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The fragmentation pattern is often predictable and characteristic of the compound's structure. For aromatic halides, common fragmentation pathways include the loss of a halogen atom or the entire halo-substituent. libretexts.orgmiamioh.edu

Table 2: Expected Fragmentation Ions for this compound

| m/z (mass-to-charge ratio) | Ion Structure | Description of Loss |

| 362 (and isotopes) | [C₆H₃Br₂I]⁺ | Molecular Ion (M⁺) |

| 283 (and isotopes) | [C₆H₃BrI]⁺ | Loss of a Bromine radical (M - Br) |

| 235 (and isotopes) | [C₆H₃Br₂]⁺ | Loss of an Iodine radical (M - I) |

| 156 (and isotopes) | [C₆H₃Br]⁺ | Loss of a Bromine and an Iodine radical |

| 75 | [C₆H₃]⁺ | Loss of all three Halogen radicals |

Vibrational Spectroscopy (Infrared, Raman) in Characterizing Functional Group Changes and Reaction Progress

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. soton.ac.uk These techniques are highly sensitive to the types of chemical bonds present and can be used to identify functional groups and monitor changes during a chemical reaction. s-a-s.org

For this compound, the IR and Raman spectra will show characteristic bands corresponding to the vibrations of the benzene ring and the carbon-halogen bonds. researchgate.net Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org The C-C stretching vibrations within the aromatic ring give rise to several bands in the 1600-1400 cm⁻¹ region. libretexts.org

The carbon-halogen stretching vibrations are particularly informative. The C-Br stretching bands usually appear in the 600-500 cm⁻¹ range, while the C-I stretching band is found at an even lower frequency, typically below 500 cm⁻¹. elsevier.com The exact positions of these bands can be influenced by the substitution pattern on the benzene ring.

During a chemical reaction involving a derivative of this compound, vibrational spectroscopy can be used to track the disappearance of reactant signals and the appearance of product signals. For instance, if one of the bromine atoms is replaced by another functional group, the characteristic C-Br stretching band will decrease in intensity, while new bands corresponding to the new functional group will appear. This allows for real-time monitoring of the reaction progress.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H In-plane Bend | 1300 - 1000 |

| C-H Out-of-plane Bend | 900 - 675 |

| C-Br Stretch | 600 - 500 |

| C-I Stretch | < 500 |

Electronic Spectroscopy in Probing Excited State Dynamics and Electronic Transitions (e.g., UV-Vis Absorption, Time-Resolved Photoelectron Spectroscopy)

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. fu-berlin.de UV-Vis absorption spectroscopy provides information about the electronic structure and conjugation in a molecule. For this compound, the absorption of UV light will promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The resulting spectrum will show absorption bands corresponding to these electronic transitions. The positions and intensities of these bands are characteristic of the substituted benzene ring.

Time-resolved photoelectron spectroscopy (TRPES) is a powerful technique for studying the dynamics of excited states. ethz.chkyoto-u.ac.jp In a TRPES experiment, a "pump" laser pulse excites the molecule to a higher electronic state. A second "probe" pulse, typically with higher energy, then ionizes the molecule. aps.org By measuring the kinetic energy of the ejected photoelectrons as a function of the time delay between the pump and probe pulses, the evolution of the excited state population can be tracked in real-time. rsc.org This allows for the investigation of processes such as internal conversion, intersystem crossing, and photodissociation. For derivatives of this compound, TRPES can provide detailed insights into how the different halogen substituents influence the excited-state lifetimes and relaxation pathways. aps.org

X-ray Spectroscopic Techniques for Surface and Bulk Chemical State Analysis (e.g., XPS, NEXAFS)

X-ray spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS), are powerful tools for probing the elemental composition and chemical environment of atoms in a sample. micro.org.aukratos.com

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements present in the top few nanometers of a material. kratos.comcern.ch In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. researchgate.net The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, XPS can be used to confirm the presence of carbon, bromine, and iodine. Furthermore, high-resolution scans of the C 1s, Br 3d, and I 3d regions can reveal subtle shifts in binding energy due to the different chemical environments of the atoms in the molecule and its derivatives.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), provides information about the unoccupied electronic states and the local coordination environment of an atom. researchgate.net In NEXAFS, the energy of the incident X-rays is tuned across an absorption edge of a specific element. The resulting absorption spectrum exhibits features that are sensitive to the chemical bonding and molecular orientation. For derivatives of this compound, NEXAFS can be used to study the orientation of the molecules on a surface and to probe the nature of the unoccupied molecular orbitals.

Computational and Theoretical Chemistry Studies on 1,2 Dibromo 4 Iodobenzene

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathway Exploration

Molecular dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into conformational flexibility and dynamics. psu.edunumberanalytics.com For a relatively rigid molecule like 1,2-dibromo-4-iodobenzene, conformational analysis is straightforward, as the primary degrees of freedom are the vibrations of the substituents relative to the benzene (B151609) ring. However, MD simulations can be invaluable for studying the molecule's interactions with other species, such as solvents or reactants, and for exploring reaction pathways in complex environments. acs.org

Table 2: Key Applications of Molecular Dynamics for this compound

| Application | Information Gained |

| Solvation Studies | Understanding of solvent-solute interactions and their effect on reactivity. |

| Intermolecular Interactions | Analysis of halogen bonding and π-stacking in condensed phases. |

| Reaction Dynamics | Exploration of reaction pathways and sampling of transition state geometries. |

| Conformational Sampling | Although limited for this rigid molecule, it can be important for larger, more flexible derivatives. numberanalytics.commdpi.com |

Predictive Modeling of Reactivity and Selectivity in this compound Transformations

Predictive modeling, often employing Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) models, aims to correlate structural or computational descriptors of molecules with their observed reactivity or properties. rsc.orgresearchgate.netacs.org These models can be used to predict the behavior of new compounds without the need for extensive experimental work.

For this compound, a key question is the relative reactivity of the three C-X (X=Br, I) bonds in reactions such as cross-coupling or nucleophilic aromatic substitution. Predictive models can be developed to address this. Such models are typically built using a training set of related aryl halides with known experimental reactivities. nih.gov Descriptors used in these models can be derived from DFT calculations, such as atomic charges, bond lengths, or orbital energies. rsc.org

A multivariate linear regression model, for instance, could be developed to predict the relative rates of substitution at the C1, C2, and C4 positions of this compound. The model would likely include descriptors that capture both electronic and steric effects. While a specific model for this compound has not been published, the framework for creating such a model is well-established in computational chemistry. rsc.org

Research Applications and Transformative Potential of 1,2 Dibromo 4 Iodobenzene in Interdisciplinary Contexts

Role of 1,2-Dibromo-4-iodobenzene in Advanced Organic Synthesis

In the realm of organic chemistry, this compound serves as a pivotal intermediate, enabling the construction of complex molecular frameworks. chemimpex.com The differential reactivity of its carbon-halogen bonds—the carbon-iodine bond being more susceptible to cleavage than the carbon-bromine bonds—allows for selective and sequential chemical transformations. chemimpex.comossila.com This characteristic is particularly valuable in multi-step syntheses where precise control over reactivity is paramount.

One of the primary applications of this compound is in transition-metal-catalyzed cross-coupling reactions. chemimpex.com Reactions such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds, readily utilize this compound as a substrate. chemimpex.comatamanchemicals.com This capability has positioned it as an indispensable tool for organic chemists.

Enabling the Synthesis of Complex Organic Molecules and Natural Product Analogs

The strategic placement of three halogen atoms on the benzene (B151609) ring of this compound provides multiple reaction sites for the introduction of various functional groups. This multi-functional handle allows for the stepwise and regioselective synthesis of highly substituted aromatic compounds, which are often key components of complex organic molecules. chemimpex.com Researchers have successfully employed this compound to build intricate molecular architectures that would be challenging to assemble through other synthetic routes. chemimpex.com

Furthermore, the synthesis of natural product analogs, which are structurally similar to naturally occurring compounds, often relies on versatile starting materials like this compound. These analogs are crucial for studying the biological activity of natural products and for developing new therapeutic agents. researchgate.netrsc.org The ability to selectively functionalize the benzene ring of this compound makes it an ideal starting point for creating a diverse library of natural product analogs. researchgate.net

Strategic Intermediate in Pharmaceutical and Agrochemical Discovery and Development

The utility of this compound extends significantly into the pharmaceutical and agrochemical sectors. chemimpex.com It serves as a key intermediate in the synthesis of a wide array of biologically active compounds. chemimpex.com The halogenated benzene core provided by this compound is a common motif in many pharmaceutical drugs and agrochemicals. chemimpex.comchemimpex.com

In pharmaceutical discovery, the ability to modify the structure of a lead compound is essential for optimizing its efficacy and safety profile. atamanchemicals.com this compound offers a platform for such modifications, allowing for the introduction of various substituents that can influence a molecule's interaction with biological targets. atamanchemicals.com Similarly, in the development of new pesticides and herbicides, this compound can be used to construct novel molecular frameworks with enhanced activity and selectivity. chemball.com Its role as a versatile building block accelerates the discovery and development of new and improved pharmaceutical and agrochemical products. chemimpex.comchemimpex.com

| Application Area | Key Reactions | Significance |

| Complex Molecule Synthesis | Suzuki-Miyaura Coupling, Sonogashira Coupling | Enables the construction of intricate molecular architectures. chemimpex.com |

| Natural Product Analogs | Selective Functionalization | Facilitates the creation of diverse libraries for biological screening. researchgate.net |

| Pharmaceuticals | Cross-Coupling Reactions | Serves as an intermediate for biologically active compounds. atamanchemicals.comchemimpex.com |

| Agrochemicals | Halogenated Intermediate Synthesis | Used to develop new pesticides and herbicides. chemimpex.comchemball.com |

Contributions of this compound to Materials Science and Engineering

The influence of this compound is not confined to organic synthesis; it is also a significant contributor to the field of materials science. chemimpex.com The presence of heavy halogen atoms in its structure can impart desirable properties to materials, such as enhanced thermal stability and chemical resistance. chemimpex.com

Precursor for Functional Polymers and Organic Coatings with Tailored Properties

This compound is utilized as a monomer or a cross-linking agent in the synthesis of functional polymers. chemimpex.com Its ability to undergo polymerization reactions, often through cross-coupling methodologies, allows for the creation of polymers with tailored properties. wiley-vch.de These polymers can be designed to have specific electronic, optical, or mechanical characteristics, making them suitable for a range of applications.

In the formulation of organic coatings, the incorporation of this compound can enhance the performance of the coating. chemimpex.com The halogenated nature of the compound can improve the coating's resistance to heat, chemicals, and weathering, thereby increasing its durability and lifespan. chemimpex.com

Integration into Organic Semiconductors, Photonic Devices, and Liquid Crystals

The unique electronic properties of this compound make it a candidate for use in advanced electronic and photonic applications. chemimpex.com It has been explored as a component in the development of organic semiconductors, which are essential for flexible electronic devices. chemimpex.com The ability to tune the electronic properties of materials derived from this compound is a key advantage in this field. atamanchemicals.com

In the realm of photonics, which involves the control of light, materials based on this compound have potential applications in devices like organic light-emitting diodes (OLEDs) and photonic crystals. thermofisher.krmdpi.comucf.edu Its integration into liquid crystal displays is another area of active research, where it can influence the alignment and electro-optical properties of the liquid crystal molecules. ossila.comchemimpex.comresearchgate.net

Building Block for Nano-sized Materials and Quantum Dots with Unique Electronic Properties

At the nanoscale, this compound serves as a building block for the synthesis of novel nanomaterials. europa.eu On-surface polymerization techniques, for instance, can utilize this molecule to create well-defined two-dimensional covalent organic frameworks with potential applications in nanoelectronics and catalysis. researchgate.net The precise arrangement of atoms in these nanostructures can lead to unique electronic and quantum phenomena.

Furthermore, while direct use in quantum dot synthesis is less documented, the principles of using halogenated precursors for tuning the properties of nanocrystals are well-established. mdpi.comdlr.de The controlled introduction of halogens can influence the size, shape, and surface chemistry of quantum dots, thereby altering their optical and electronic properties. The potential of this compound as a precursor or ligand in the synthesis of quantum dots with tailored characteristics remains an area of interest for future research. ambeed.comescholarship.org

| Material Application | Property Enhancement | Potential Devices |

| Functional Polymers | Thermal Stability, Chemical Resistance | Specialty plastics, high-performance materials. chemimpex.comwiley-vch.de |

| Organic Coatings | Durability, Weather Resistance | Protective coatings for various substrates. chemimpex.comchemimpex.com |

| Organic Semiconductors | Tunable Electronic Properties | Flexible displays, organic transistors. chemimpex.com |

| Photonic Devices | Light Modulation | OLEDs, liquid crystal displays. thermofisher.krmdpi.comucf.edu |

| Nanomaterials | Precise Structural Control | Nanoelectronics, catalysis. europa.euresearchgate.net |

Utility of this compound in Biological and Chemical Biology Research

The unique structural and reactive properties of this compound, stemming from its specific pattern of halogen substitution, make it a valuable tool in biological and chemical biology research. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) allows for selective chemical modifications, a feature highly prized in the construction of complex molecular architectures for biological investigation.

Reagent for Probing and Modulating Biological Pathways

This compound is utilized by researchers as a specialized reagent in biological studies. chemimpex.com It is particularly employed for probing biological pathways and investigating the effects of halogenated compounds on various cellular processes. chemimpex.com The presence of multiple halogen atoms on the benzene ring allows the compound to interact with biochemical pathways, in part due to the reactivity imparted by these substituents.

As a versatile building block, its primary role is in the synthesis of more complex molecules designed to interact with specific biological targets. chemimpex.com The ability to selectively functionalize the iodine and bromine positions through reactions like Suzuki and Sonogashira cross-couplings enables the creation of novel derivatives. chemimpex.com These derivatives can then be used to explore enzyme inhibition, receptor binding, and other cellular mechanisms, contributing to a deeper understanding of biological systems.

Development of Molecular Probes for Cellular Imaging and Tracking

While the development of molecular probes for imaging is a significant application for halogenated aromatics, specific research detailing the use of this compound for this purpose is not extensively documented in publicly available literature. However, the principles of its use can be inferred from related compounds. For instance, isomers like 1,4-Dibromo-2-iodobenzene are employed to develop probes for imaging and tracking biological processes within cells. The core utility of such compounds lies in their ability to be synthetically modified. A common strategy involves replacing one of the halogens with a fluorophore or a radiolabel. The iodine atom, in particular, can be substituted with a radioactive isotope, such as Iodine-125, to create radiotracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for use in autoradiography studies. The remaining bromo-substituents can serve as handles to attach moieties that confer specificity for a particular cellular target.

Applications in Environmental Monitoring and Analytical Chemistry

The widespread presence of halogenated organic compounds as environmental pollutants necessitates robust methods for their detection and analysis. epa.gov this compound serves as a useful tool in this context, both as a reference material and as a subject of study to understand the environmental behavior of related pollutants.

Use in Detecting and Quantifying Halogenated Organic Pollutants in Environmental Matrices

This compound is utilized in analytical chemistry for the detection and quantification of halogenated organic pollutants in various environmental samples, such as water and soil. chemimpex.com Its role is critical in efforts related to pollution control and regulatory compliance. chemimpex.com

The primary application in this area is its use as a reference or analytical standard. In analytical techniques like gas chromatography (GC) and mass spectrometry (MS), the precise identification and quantification of an unknown pollutant rely on comparing its analytical signal (e.g., retention time in GC, mass-to-charge ratio in MS) to that of a certified standard. Given its well-defined structure and properties, this compound can help ensure the accuracy and reliability of methods developed to measure similar polyhalogenated aromatic compounds.

Table 1: Analytical Techniques for Halogenated Pollutant Detection

| Analytical Technique | Role of Compounds like this compound | Information Obtained |

|---|---|---|

| Gas Chromatography (GC) | Serves as a reference standard to calibrate retention times. | Identification and quantification of volatile and semi-volatile halogenated compounds. |

| Mass Spectrometry (MS) | Provides a known fragmentation pattern to confirm the identity of analytes. | Structural confirmation and highly sensitive quantification of pollutants. |

| High-Performance Liquid Chromatography (HPLC) | Used as a standard for non-volatile halogenated compounds. | Separation and quantification of a wide range of pollutants from complex mixtures. |

Investigation of Environmental Fate and Degradation Pathways of Halogenated Aromatics

Studying compounds like this compound helps researchers understand the environmental fate, transport, and degradation of the broader class of polyhalogenated aromatics. These compounds can be persistent in the environment, and their stability often correlates with their degree of halogenation. researchgate.net

One of the key processes in the environmental breakdown of such chemicals is microbial degradation. nih.gov Under certain conditions, microorganisms can perform reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. ethz.ch For polyhalogenated benzenes, this often occurs sequentially, leading to the formation of less-halogenated, and often more volatile and water-soluble, degradation products. researchgate.net For example, the degradation of hexabromobenzene (B166198) can proceed through penta- and tetra-brominated intermediates. Studying the degradation of a compound with mixed halogens like this compound can provide insight into the relative rates and microbial pathways involved in the cleavage of carbon-bromine versus carbon-iodine bonds. This knowledge is crucial for assessing the persistence and potential bioaccumulation of these environmental contaminants. canada.ca

Table 2: Factors Influencing Environmental Fate of Halogenated Aromatics

| Factor | Description | Relevance to this compound |

|---|---|---|

| Persistence | Resistance to degradation (biotic or abiotic). Halogen content often increases stability. researchgate.net | Expected to be persistent, with degradation depending on specific environmental conditions. |

| Bioaccumulation | The buildup of the chemical in the tissues of organisms. wikipedia.org | As a lipophilic molecule, it has the potential to bioaccumulate in fatty tissues. |

| Biodegradation | Breakdown by microorganisms, often through dehalogenation. nih.govethz.ch | Can be a substrate for microbial enzymes that cleave C-Br or C-I bonds, leading to less halogenated products. |

| Long-Range Transport | Movement through the atmosphere to remote locations. wikipedia.org | Potential for atmospheric transport, especially if degradation leads to more volatile intermediates. |

Future Research Directions and Emerging Frontiers for 1,2 Dibromo 4 Iodobenzene Chemistry

Innovations in Sustainable and Green Synthetic Methodologies for Halogenated Arenes

The development of environmentally friendly methods for producing halogenated aromatic compounds is a growing priority. core.ac.uk Future research will likely focus on replacing traditional halogenating agents, which can produce toxic byproducts like hydrogen bromide gas, with safer and more readily available halide sources such as alkali metal halides. rsc.org The use of iron(III) nitrate (B79036) nonahydrate in conjunction with potassium bromide or sodium iodide has already shown promise for the halogenation of certain arenes at room temperature, offering a milder and more environmentally benign approach. rsc.org

Further innovations are expected in the realm of catalysis. Copper-catalyzed reactions, for instance, are being explored for the synthesis of halogenated aromatic compounds, which are important in the agrochemical, pharmaceutical, and materials industries. mdpi.com Additionally, the use of water as a solvent in these reactions is gaining traction as an eco-friendly alternative to traditional organic solvents. mdpi.commdpi.com The development of photocatalytic systems, particularly those that can operate in water, also represents a promising avenue for more sustainable synthesis of halogenated arenes. mdpi.com

Exploration of Unconventional Reactivity and Catalytic Systems for 1,2-Dibromo-4-iodobenzene

The distinct reactivity of the different halogen atoms on the this compound ring (iodine being more reactive than bromine) makes it an ideal substrate for selective cross-coupling reactions. nih.govacs.org Future research will likely delve deeper into controlling this selectivity. The choice of catalyst, ligands, and reaction conditions can influence which carbon-halogen bond reacts, allowing for the stepwise introduction of different functional groups. nih.gov

Researchers are exploring novel catalytic systems to expand the scope of reactions possible with polyhalogenated arenes. This includes the use of palladium/phosphine (B1218219) or palladium/carbene catalyst systems for coupling reactions with anilines. researchgate.net Furthermore, hypervalent iodine catalysts are being investigated for a variety of transformations, including C-H amination reactions. rsc.orgcardiff.ac.uk The development of new catalysts and a deeper understanding of reaction mechanisms will enable more precise and efficient synthesis of complex molecules from this compound.

Integration of Advanced Machine Learning and Artificial Intelligence in Predictive Chemistry for Halogenated Compounds

ML is also being applied to predict fundamental chemical properties, such as bond dissociation energies (BDEs). chemrxiv.orgnih.gov Accurate BDE predictions are crucial for understanding reaction thermodynamics and kinetics. Recent models have expanded to include a wider range of elements, including bromine and iodine, making them more applicable to compounds like this compound. chemrxiv.org As these predictive models become more sophisticated, they will accelerate the discovery and optimization of reactions involving halogenated compounds.

Table 1: Machine Learning Applications in Halogenated Compound Chemistry

| Application Area | Description | Potential Impact on this compound Research |

|---|---|---|

| Reaction Outcome Prediction | AI models, like the Molecular Transformer, are trained on large reaction datasets to predict the products of a chemical reaction. chemrxiv.org | More accurate prediction of products in reactions involving the multiple halogen sites of this compound, optimizing synthetic routes. |

| Site Selectivity Prediction | Machine learning workflows are being developed to predict the most likely position for halogenation on an aromatic ring. digitellinc.com | Guiding the selective functionalization of the different halogen positions on the this compound ring. |

| Bond Dissociation Energy (BDE) Prediction | ML models are being trained to predict the energy required to break a chemical bond, a key factor in reaction thermodynamics. chemrxiv.orgnih.gov | Better understanding of the reactivity of the C-Br and C-I bonds in this compound, leading to more controlled reactions. |

| Enantioselectivity Prediction | ML algorithms can be used to predict the stereochemical outcome of asymmetric reactions. chinesechemsoc.org | In the future, this could aid in the design of chiral catalysts for stereoselective reactions involving derivatives of this compound. |

Expansion into Novel Bioactive Molecule Design and Drug Discovery Platforms

Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The presence of halogen atoms can significantly influence a molecule's biological activity. this compound, with its multiple reactive sites, serves as a versatile starting material for creating libraries of complex molecules for drug discovery. chemimpex.com

Future research will focus on leveraging the unique reactivity of this compound to synthesize novel molecular scaffolds. For example, its derivatives could be used to create inhibitors of specific enzymes or receptor antagonists. The ability to selectively functionalize the different halogen positions allows for the fine-tuning of a molecule's properties to enhance its therapeutic effects. ossila.com The development of efficient, late-stage halogenation techniques will also be critical for modifying complex drug candidates to improve their pharmacological profiles. researchgate.net

Development of Next-Generation Functional Materials and Devices Based on this compound Derivatives

The electronic properties of halogenated aromatic compounds make them attractive for applications in materials science. chemimpex.com Derivatives of this compound are being explored for use in organic semiconductors, polymers, and liquid crystals. chemimpex.com The introduction of halogen atoms can enhance properties such as thermal stability and electrical conductivity. chemimpex.com

Future research in this area will likely focus on the design and synthesis of novel materials with tailored properties. For example, polymers derived from this compound could be used in flexible electronic displays or organic solar cells. The ability to control the arrangement of the halogenated aromatic units within a material is key to achieving desired performance characteristics.

Comprehensive Assessment of Environmental Implications and Remediation Strategies for Polyhalogenated Aromatics

While polyhalogenated aromatic hydrocarbons (PHAHs) are useful in many applications, they are also persistent environmental pollutants. oup.commdpi.com Some of these compounds can accumulate in the food chain and pose risks to human health and wildlife. oup.commdpi.com Therefore, a critical area of future research is the comprehensive assessment of the environmental fate of compounds like this compound and the development of effective remediation strategies.

Current remediation techniques for polyhalogenated aromatic compounds include incineration, thermal desorption, and various chemical and biological treatments. bioone.org Bioremediation, which uses microorganisms to break down pollutants, is considered a particularly promising and cost-effective approach. nih.gov Future research will focus on identifying and engineering microbes with enhanced capabilities to degrade these persistent compounds. bohrium.com Additionally, advanced oxidation processes and nanoremediation techniques are being explored as innovative solutions for cleaning up contaminated sites. tandfonline.com A thorough understanding of the environmental behavior of this compound and its derivatives will be essential for ensuring their safe and sustainable use.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen bromide |

| Potassium bromide |

| Sodium iodide |

| Iron(III) nitrate nonahydrate |

| Aniline |

| 2-(benzyloxy)aniline |

| 2-(benzyloxy)phenol |

| Copper(I) bromide |

| Phosphorus tribromide |

| Triphenylphosphine |

| Iodine |

| 4-chlorobenzonitrile |

| methyl 4-chlorobenzoate |

| 1-chloro-2-iodobenzene |

| 1,2,4,5-tetrabromobenzene |

| N-chlorosuccinimide |

| 7-fluoroindazole |

| 4-Bromo-3-fluoroiodobenzene |

| 1-Bromo-2-fluoro-4-iodobenzene |

| 2-Bromo-4-fluoroiodobenzene |

| 1,2-dibromobenzenes |

| tetrachloroethylene |

| 2-aminobenzothiazoles |

| phenothiazines |

| 2-amino-3-benzylbenzothiazol-3-ium bromide |

| 1,4- benzothiazines |

| 2-phenylaminobenzoic acids |

| diphenylamine hydrochloride |

| sodium thiosulfate |

| 2- azidodiarylsulfides |

| decahydonaphthalene |

| pyridine |

| quinoline |

| 2- nitrodiarylsulfides |

| triethyl phosphite (B83602) |

| 2-amino-2'-bromodiarylsulfides |

| 2-aminomercaptanes |

| 2,3-dibromopyridine |

| m-methoxy phenol |

| iodobenzene |

| 2-bromonitrobenzene |

| 2,4-dibromo nitrobenzene |

| 3-iodoanisole |

| p-methylphenol |

| 3-(p-tolyloxy)phenol |

| 4-iodotoluene |

| 4-iodoanisole |

| 1,2-diiodobenzene |

| 4-methoxyiodobenzene |

Q & A

Q. What are the recommended methods for synthesizing 1,2-Dibromo-4-iodobenzene in laboratory settings?

The synthesis of this compound typically involves regioselective halogenation strategies. A validated approach includes:

- Regioselective bromination of iodobenzene derivatives using brominating agents (e.g., Br₂ in controlled conditions) to install bromine atoms at ortho positions relative to iodine .

- Halogen/metal permutation : Utilizing ortho-metalation techniques to achieve precise substitution patterns, followed by bromine introduction .

- Gold(I)-catalyzed cyclization : For applications in polycyclic aromatic hydrocarbon (PAH) synthesis, 20 mol% Au(I) catalysts enable efficient dihydrotetracene formation from halogenated precursors .

Q. What safety precautions are essential when handling this compound in research environments?

Critical safety measures include:

Q. How should this compound solutions be prepared and stored to ensure stability?

- Solvent selection : Prepare solutions in acetonitrile, methanol, or isooctane at concentrations ≤1,000 µg/mL to prevent precipitation .

- Storage : Keep in amber glass vials at –20°C under inert gas (e.g., argon) to minimize halogen loss and photodegradation .

- Stability monitoring : Use HPLC or GC-MS to verify purity over time, especially before critical reactions .

Advanced Research Questions

Q. How does the halogen substitution pattern in this compound influence its reactivity in cross-coupling reactions?

The iodine atom at the para position acts as a directing group, enabling selective Suzuki-Miyaura or Sonogashira couplings at brominated positions. Key factors:

- Electronic effects : Iodine’s electronegativity enhances oxidative addition efficiency in Pd-catalyzed reactions .

- Steric hindrance : Bromine atoms at ortho positions may limit access to metal catalysts, requiring ligands like PPh₃ for improved yields .

- Competitive reactivity : Sequential dehalogenation (e.g., iodide vs. bromide) can be controlled using temperature gradients (e.g., 80–120°C) .

Q. What strategies can be employed to optimize reaction conditions when using this compound as a precursor for benzynes?

To generate benzynes via double dehalogenation:

- Catalyst optimization : Use Pd(0)/Cu(I) systems with DMF as a solvent to stabilize reactive intermediates .

- Temperature control : Maintain 60–80°C to balance benzyne generation and side reactions (e.g., polymerization) .

- Trapping agents : Introduce alkynes or furans to capture benzynes in situ, enabling Diels-Alder or [2+2] cycloadditions .

Q. What analytical techniques are most effective for characterizing and verifying the purity of this compound derivatives?

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants for ortho-bromine) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 361.75 for C₆H₃Br₂I) and detects halogen loss .

- X-ray crystallography : Resolves crystal packing and halogen-halogen interactions, critical for solid-state reactivity studies .

- HPLC-DAD : Monitors degradation products (e.g., dibromobenzene) with UV detection at 254 nm .

Data Contradiction Analysis

- Catalyst loading discrepancies : reports 20 mol% Au(I) for dihydrotetracene synthesis, while other methods (e.g., Pd/Cu systems) use ≤5 mol% . Resolution: Test Au(I) in stepwise reactions to determine if high loading compensates for slower kinetics.

- Halogen loss in storage : suggests acetonitrile stabilizes solutions, but notes degradation in methanol. Mitigation: Compare solvent polarity and UV exposure effects via accelerated stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.